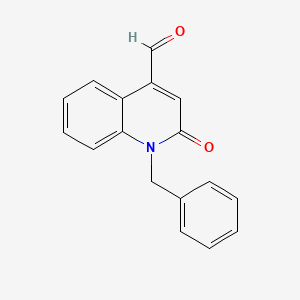

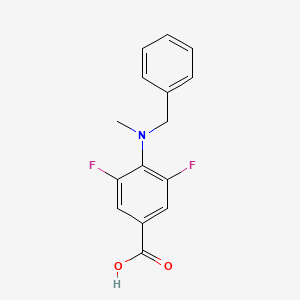

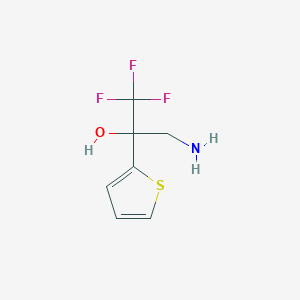

1-苄基-2-氧代-1,2-二氢喹啉-4-甲醛

描述

“1-Benzyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde” is a chemical compound . It is related to the family of quinolines, particularly those containing the 2-oxoquinoline moiety . Quinolines are important in medicinal chemistry because of their wide range of pharmacological applications .

Synthesis Analysis

The synthesis of related compounds, such as 2-oxo-1,2-dihydroquinoline-3-carboxamides, has been reported . These compounds were synthesized and properly characterized . Their biological evaluation in inhibiting acetylcholinesterase enzyme (AChE) was evaluated .

Molecular Structure Analysis

The title molecule adopts a Z-shaped conformation with the carboxyl group nearly coplanar with the dihydroquinoline unit . The optimized structure calculated using density functional theory at the B3LYP/6–311 G(d,p) level is compared with the experimentally determined structure in the solid state .

Chemical Reactions Analysis

The conversion of N-1 substituted 4-Quinolone 3-Carboxylate to its corresponding carbamates is highly restrictive . This motivated researchers to adopt a much simpler, scalable, and efficient methodology for the synthesis of highly pure N-1 substituted 4-Quinolone-3-Carboxamides with excellent yields .

科学研究应用

合成和催化

对相关喹啉衍生物的研究包括创新的合成路线和催化。例如,Tan、Jiang 和 Zhang(2016 年)的研究提出了一种钌催化的 1,2,3,4-四氢喹啉与芳基醛的脱氢 β-苄基化,促进了 β-苄基化喹啉的获得。该方法提供了优异的功能团耐受性和化学选择性,突出了通过脱氢交叉偶联策略将饱和 N-杂环转化为官能化 N-杂芳烃的重大进展 (Tan、Jiang 和 Zhang,2016 年).

绿色化学和可持续方法

另一个研究维度涉及绿色化学,R. V. Hangarge 等人(2002 年)展示了在离子液体中进行的 Knoevenagel 缩合反应。与传统程序相比,该方法在更环保的条件下产生了更高的效率和产物收率,强调了可持续方法在化学合成中的重要性 (Hangarge、Jarikote 和 Shingare,2002 年).

抗菌活性

在生物活性领域,Hoda Hamidi 等人(2015 年)合成了新型硫代和氧杂并[7,6-b]喹啉并对其进行了评估,值得注意。这些化合物被评估了它们的抗菌特性,其中一些显示出中等到良好的活性。这项研究有助于将喹啉衍生物理解为潜在的抗菌剂 (Hamidi 等人,2015 年).

有机金属化学和催化

进一步扩展喹啉衍生物的化学用途,Selvamurugan 等人(2016 年)对具有双齿 2-氧代-1,2-二氢喹啉-3-甲醛腙配体的钌(II)羰基配合物的工作展示了它们作为酰胺化反应催化剂的效率。这项研究不仅突出了配体与钌的配位行为,还突出了它们在促进醇与胺直接酰胺化(有机合成和药物制造中的关键反应)中的催化能力 (Selvamurugan、Ramachandran、Prakash、Viswanathamurthi、Małecki 和 Endo,2016 年).

未来方向

属性

IUPAC Name |

1-benzyl-2-oxoquinoline-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c19-12-14-10-17(20)18(11-13-6-2-1-3-7-13)16-9-5-4-8-15(14)16/h1-10,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMZKCNGRVYNRQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=CC2=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1529385.png)

![1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid](/img/structure/B1529388.png)

![[1-Cyclopropyl-2-(2,4-dimethylphenoxy)ethyl]amine](/img/structure/B1529396.png)

![1,9-Dioxaspiro[5.5]undecan-4-ol](/img/structure/B1529400.png)